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molecular formula C11H15IO3 B8317529 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Cat. No. B8317529
M. Wt: 322.14 g/mol
InChI Key: RCPSDRJJPDSUIK-UHFFFAOYSA-N
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Patent
US06787653B2

Procedure details

To a solution of 25.0 g (89.3 mmol) of 4-hydroxy-1-iodo-3,5-dimethoxybenzene in dimethylformamide (125 mL) were added 26.7 mL (267 mmol) of isopropyl iodide and 4.7 g (108 mmol) of a 55 wt. % sodium hydride dispersion in mineral oil. The reaction mixture was stirred at 50° C. for 2.5 hours. With ice cooling, water (125 mL) was added and the mixture was extracted with toluene-hexane (2:1). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to yield crude crystals. The crude crystals were recrystallized from methanol, whereby 24.0 g of 1-iodo-4-isopropoxy-3,5-dimethoxybenzene was obtained as a colorless crystalline powder (mp: 56.0 to 57.0° C., yield: 83%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([I:10])=[CH:4][C:3]=1[O:11][CH3:12].[CH:13](I)([CH3:15])[CH3:14].[H-].[Na+].O>CN(C)C=O>[I:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([O:1][CH:13]([CH3:15])[CH3:14])=[C:3]([O:11][CH3:12])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=C(C=C1OC)I)OC
Name
Quantity
26.7 mL
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene-hexane (2:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to yield crude crystals
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
IC1=CC(=C(C(=C1)OC)OC(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 83.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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